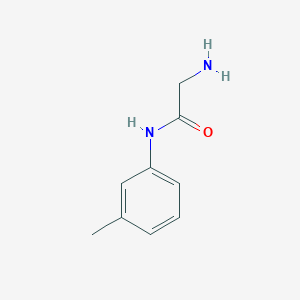

2-Amino-N-(3-methylphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

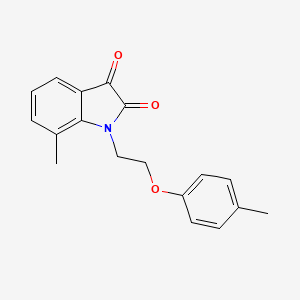

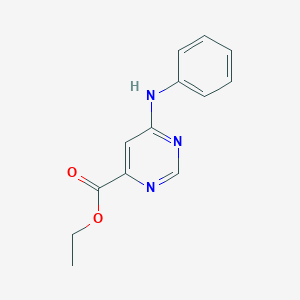

“2-Amino-N-(3-methylphenyl)acetamide” is an organic compound with the molecular formula C9H12N2O . It is also known by other names such as N-(3-aminomethyl-phenyl)-acetamide .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, similar compounds have been synthesized using various methods. For instance, 3-amino-4-cyano-2-thiophenecarboxamides were used as synthons for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles .Molecular Structure Analysis

The molecular structure of “this compound” consists of a central carbon atom bonded to an amide group (CONH2) and a 3-methylphenyl group . The exact 3D structure can be determined using computational chemistry methods .Physical And Chemical Properties Analysis

“this compound” is a solid under normal conditions . It has a molecular weight of 164.20 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications

Antimalarial Activity

A study detailed the synthesis and evaluation of antimalarial activity in compounds derived from substituted 1-phenyl-2-propanones, including structures related to "2-Amino-N-(3-methylphenyl)acetamide". These compounds showed significant antimalarial potency against Plasmodium berghei in mice, highlighting their potential for further clinical trials in humans (Werbel et al., 1986).

Chemoselective Acetylation for Drug Synthesis

Research on the chemoselective acetylation of 2-aminophenol, a process relevant to the synthesis of antimalarial drugs, utilized a similar compound to "this compound". This process, using immobilized lipase, highlights an efficient method for synthesizing drug intermediates with potential applications in pharmaceutical manufacturing (Magadum & Yadav, 2018).

Opioid Receptor Agonists Development

A series of N-[2-(1-pyrrolidinyl)ethyl]acetamides, closely related to "this compound", were synthesized and evaluated as kappa-opioid agonists. These compounds were studied for their potential in developing new analgesics, contributing to our understanding of opioid receptor interactions and drug design (Barlow et al., 1991).

Anticancer Drug Synthesis

The synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide and its evaluation as an anticancer agent through molecular docking analysis against the VEGFr receptor demonstrate the compound's potential in cancer therapy. This research opens avenues for developing novel anticancer drugs with improved efficacy (Sharma et al., 2018).

Environmental Contaminant Degradation

Studies on enhanced photocatalytic activity of graphene/titanium dioxide composites for the degradation of Acetaminophen, a common pharmaceutical contaminant, indicate the potential environmental applications of related compounds in water treatment and pollution mitigation. This research contributes to the development of more effective methods for removing harmful contaminants from water sources (Tao et al., 2015).

properties

IUPAC Name |

2-amino-N-(3-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-7-3-2-4-8(5-7)11-9(12)6-10/h2-5H,6,10H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKUWYOYIEYJVPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-amino-6-methyl-2H-triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2857362.png)

![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2857365.png)

![(E)-3-[4-[(4-bromophenyl)methoxy]-3-methoxyphenyl]-N-(4-chloro-2-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B2857368.png)

![N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-methylleucine](/img/no-structure.png)

![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-1-(1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone](/img/structure/B2857372.png)

![3-[(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B2857373.png)